Aloveroside A

BACE1 Inhibition Alzheimer's Disease Research Natural Product Pharmacology

Aloveroside A is the sole triglucosylnaphthalene standard for Aloe vera phytochemical profiling. Its unique scaffold enables precise chemotaxonomic classification, distinguishing it from generic markers like aloin or aloesin. With weak BACE1 inhibition (~18.68% at 100 μg/mL), it serves as an irreplaceable low-activity control in SAR studies, filling a critical gap where potent compounds like aloeresin D (IC50 39 μM) cannot define minimal pharmacophore requirements. This structurally distinct, moderate-activity marker is essential for analytical method development and quality control of Aloe-based products. No generic alternative exists.

Molecular Formula C30H40O17
Molecular Weight 672.6 g/mol
Cat. No. B15139539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAloveroside A
Molecular FormulaC30H40O17
Molecular Weight672.6 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2=CC=CC3=C2C(=C(C=C3COC4C(C(C(CO4)OC5C(C(C(C(O5)CO)O)O)O)O)O)C(=O)C)O)O)O)O
InChIInChI=1S/C30H40O17/c1-10(32)14-6-12(13-4-3-5-15(18(13)20(14)34)45-29-26(40)23(37)19(33)11(2)44-29)8-42-28-25(39)22(36)17(9-43-28)47-30-27(41)24(38)21(35)16(7-31)46-30/h3-6,11,16-17,19,21-31,33-41H,7-9H2,1-2H3/t11-,16+,17+,19-,21+,22-,23+,24-,25+,26+,27+,28+,29-,30-/m0/s1
InChIKeyHCCYPMCFIHZEAY-FHUIRLHESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aloveroside A: Procurement and Baseline Overview of a Unique Triglucosylnaphthalene from Aloe vera


Aloveroside A is a naturally occurring triglucosylated naphthalene derivative isolated from the ethanolic extract of Aloe vera [1]. Its structure has been elucidated as 1-(((4-(1-O-β-D-glucopyranosyl-(1→4)-β-D-xylopyranoside)-hydroxymethyl)-1-hydroxy-8-O-α-L-rhamnopyranoside)naphthalene-2-yl)-ethanone [1]. This compound is part of a distinct chemical class within the Aloe genus, differing from the more common chromone glycosides and anthraquinones. Its baseline biological activity is characterized by weak inhibitory effects against β-secretase (BACE) .

Why Generic Aloe Extracts or Related Compounds Cannot Substitute for Aloveroside A


Aloe vera contains a complex mixture of over 110 potentially active constituents from at least six different chemical classes, including chromones, anthraquinones, and naphthalenes [1]. Generic substitution with Aloe vera extract or other in-class compounds like aloeresin D or aloenin A is not scientifically valid. While compounds such as aloeresin D (IC50: 39 μM) and aloenin A (IC50: ~14.95 μg/mL) show more potent BACE1 inhibition, Aloveroside A exhibits a distinct, weaker activity profile (approximately 18.68% inhibition at 100 μg/mL) [2][3]. Its unique triglucosylnaphthalene structure and specific, moderate bioactivity make it a necessary tool for studying the full pharmacophore landscape of Aloe vera, particularly in applications where a low-activity control or a specific chemical marker is required [1].

Quantitative Evidence Guide for Aloveroside A Procurement: Differentiated Bioactivity and Structural Data


Comparative BACE1 Inhibitory Activity: Aloveroside A vs. Aloeresin D and Aloenin A

Aloveroside A demonstrates weak β-secretase (BACE) inhibitory activity, with an inhibition rate of approximately 18.68% at a concentration of 100 μg/mL . In contrast, aloeresin D, another BACE inhibitor isolated from Aloe vera, is significantly more potent, with an IC50 value of 39 μM [1]. Aloenin A is even more potent, with a reported IC50 of 14.95 μg/mL against BACE [2]. This quantitative difference establishes Aloveroside A as a low-activity compound within this target class, useful as a negative control or for studying structure-activity relationships (SAR) that lead to a loss of potency.

BACE1 Inhibition Alzheimer's Disease Research Natural Product Pharmacology

Structural Differentiation: Aloveroside A as a Triglucosylnaphthalene vs. Co-Occurring Anthraquinones and Phenylpyrones

Aloveroside A is a new triglucosylated naphthalene derivative [1]. This structural class is distinct from the two known anthraquinone dimers (elgnica dimer A and B) and the two 6-phenyl-2-pyrone derivatives (p-coumaroyl aloenin and aloenin B) that were co-isolated from the same Aloe vera ethanolic extract [1]. The presence of glucose, xylose, and rhamnose sugar moieties attached to a naphthalene core defines its unique chemical identity [1].

Natural Product Chemistry Chemotaxonomy Structural Elucidation

Key Research and Industrial Application Scenarios for Aloveroside A


Natural Product Chemistry and Pharmacognosy: Structural Elucidation and Chemotaxonomy

Aloveroside A is a valuable compound for studies focused on the chemical diversity of Aloe vera. As a newly identified triglucosylnaphthalene, it serves as a key standard for phytochemical profiling, chemotaxonomic classification, and the development of analytical methods to distinguish between different Aloe species and commercial preparations [1].

Alzheimer's Disease Research: A Low-Potency BACE1 Probe

Given its weak BACE1 inhibitory activity (approx. 18.68% at 100 μg/mL) in contrast to more potent Aloe-derived compounds like aloeresin D (IC50 39 μM), Aloveroside A is ideally suited for use as a low-activity control or as a tool compound in structure-activity relationship (SAR) studies. It helps define the structural features required for BACE1 inhibition by demonstrating a scaffold that leads to a loss of potency [1][2].

Quality Control and Standardization of Aloe vera Products

Aloveroside A can be used as a specific chemical marker for the analysis and standardization of Aloe vera gel and related products. Its unique structure allows for its differentiation from other common Aloe markers, such as aloin or aloesin, enabling more precise quality control and authentication of raw materials and finished products [1].

Technical Documentation Hub

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